N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound features a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. A methyl-acetamide linker connects the triazine moiety to a 2-oxobenzo[d]oxazol-3(2H)-yl group. Its synthesis likely involves nucleophilic substitution on a chlorotriazine intermediate, followed by coupling to the acetamide-benzooxazolone fragment .
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5/c1-27-17-21-14(20-16(22-17)23-6-8-28-9-7-23)10-19-15(25)11-24-12-4-2-3-5-13(12)29-18(24)26/h2-5H,6-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCZBLXFFKXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer therapy. The compound features a triazine core linked to a benzo[d]oxazole moiety, which is known for its potential in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 334.33 g/mol. The structural characteristics include:
- Triazine Core: Provides a scaffold for various biological interactions.
- Morpholino Group: Enhances solubility and bioavailability.
- Benzo[d]oxazole Moiety: Imparts potential anticancer properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation. Notably, it has been reported to interact with the c-Met receptor tyrosine kinase, which plays a crucial role in cancer progression.
Key Mechanisms:
- Inhibition of c-Met Kinase Activity: The compound has shown promising results in inhibiting c-Met kinase, which is implicated in various cancers.
- Induction of Apoptosis: Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest: It may also interfere with the cell cycle, preventing cancer cells from proliferating.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 0.74 | c-Met inhibition |
| Study 2 | MCF7 | 0.71 | Apoptosis induction |
| Study 3 | A549 | 0.80 | Cell cycle arrest |
Case Study 1: c-Met Inhibition
In a study focusing on various triazine derivatives, this compound was evaluated for its potency against c-Met kinase. The results demonstrated that it exhibited an IC50 value of 0.74 µM, outperforming several known inhibitors like crizotinib .
Case Study 2: Anticancer Efficacy
Another investigation assessed the compound's efficacy on different cancer cell lines including HepG2 and MCF7. It was found to induce apoptosis effectively at concentrations as low as 0.71 µM . This suggests its potential as a therapeutic agent in treating liver and breast cancers.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
(a) 4-((4-Substituted-6-Morpholino-1,3,5-Triazin-2-yl)Amino)Benzoic Acid Derivatives ()
- Key Differences: These derivatives replace the methyl-acetamide linker with a benzoic acid group.
- Synthesis : Prepared via refluxing chlorotriazines with morpholine in water/dioxane, followed by acid neutralization .
- Implications : The carboxylic acid group may enhance solubility but limit blood-brain barrier permeability compared to the target compound’s acetamide linker.
(b) Bis(Morpholino-Triazine) Derivatives ()
- Key Differences: Compounds like N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide feature dual morpholino groups on the triazine and ureido linkers.
- Synthesis : Utilizes HBTU-mediated coupling, yielding products with ~50% efficiency .
Analogues with 2-Oxobenzooxazolone Moieties
(a) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)Propanamide ()
- Key Differences : A shorter propanamide chain replaces the triazine-methyl group.
- Activity : Reported conversion rates of 10–18% in unspecified assays, suggesting moderate reactivity or bioactivity .
(b) SPECT Ligands ()
- Example: 2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide
- Key Differences : Incorporates pyridine and phenyl groups instead of triazine.
- Applications : Designed for imaging via bifunctional chelation, highlighting the benzooxazolone’s utility in radiopharmaceuticals .
- Implications: The target compound’s triazine group may offer alternative binding modes for therapeutic (vs. diagnostic) applications.
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis involves multi-step reactions, including condensation of intermediates under controlled conditions. Key steps include:
- Morpholine incorporation : Reacting 2-chloroacetamide derivatives with morpholine in dry toluene under reflux (8–10 hours) with anhydrous potassium carbonate as a base .
- Solvent selection : Dry toluene is preferred to minimize hydrolysis of reactive intermediates.
- Purification : Ethanol (95%) crystallization is used to isolate the final product with high purity .
Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize reflux time to avoid by-products.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information, including proton environments (e.g., methoxy and morpholine groups) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content) .
Methodological Tip: Use orthogonal methods (e.g., HPLC coupled with UV detection) to verify purity ≥95% .
Q. How are preliminary biological activities of this compound evaluated in academic research?
- In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines to determine IC50 values .
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrimidine or triazole derivatives) to identify activity trends .
Example: A table from recent studies compares analogs with trifluoromethyl or pyrazole groups, highlighting enhanced stability or anti-cancer activity .
Advanced Research Questions
Q. How can synthetic yield and reproducibility be optimized for this compound?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Tip: Use anhydrous conditions and inert atmospheres to prevent degradation of morpholine intermediates .
Q. How can contradictory structure-activity relationship (SAR) data be resolved?
- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) to rationalize activity discrepancies .
- Metabolite Profiling : Identify metabolic pathways (e.g., oxidation of the benzo[d]oxazolone moiety) that alter bioactivity .
- Crystallography : Resolve 3D structures of compound-target complexes to validate interactions .
Example: A study on triazole analogs demonstrated that fluorobenzyl groups enhance lipophilicity and target affinity .
Q. What advanced methodologies are recommended for studying metabolic stability and degradation pathways?
- Radiolabeling : Track metabolic fate using isotopes (e.g., ¹⁴C-labeled acetamide groups) .
- LC-MS/MS : Quantify major metabolites in hepatic microsomal assays .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation products .
Methodological Tip: Cross-reference degradation profiles with similar morpholine-containing compounds to predict stability challenges .
Q. How can researchers design robust SAR studies for derivatives of this compound?
- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl chains) at the triazine or benzo[d]oxazolone moieties .
- Pharmacophore Mapping : Identify critical functional groups (e.g., morpholine for solubility, oxazolone for hydrogen bonding) .
- High-Throughput Screening (HTS) : Test libraries of derivatives against diverse biological targets .
Example: A SAR study on pyridazine-thioacetamide analogs revealed that nitro groups at the phenyl ring enhance antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
